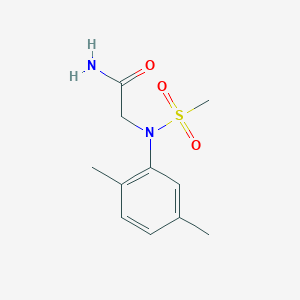

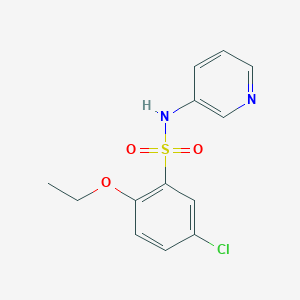

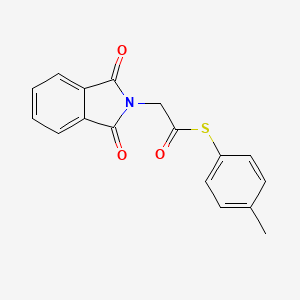

![molecular formula C20H11N3O3 B5717284 4-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5717284.png)

4-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzonitrile, also known as NBD-Cl, is a fluorescent dye used in various scientific research applications. NBD-Cl is a highly sensitive and widely used dye for labeling and detecting biomolecules such as proteins, lipids, and nucleic acids.

Mechanism of Action

4-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzonitrile is a fluorescent dye that works by absorbing light at a specific wavelength and emitting light at a longer wavelength. The absorption and emission spectra of this compound are highly sensitive to the microenvironment surrounding the dye. This sensitivity allows this compound to be used as a probe for monitoring changes in the microenvironment, such as changes in pH, polarity, and temperature.

Biochemical and Physiological Effects:

This compound has minimal biochemical and physiological effects on the biomolecules it labels. It does not significantly alter the structure or function of the biomolecules, making it an ideal probe for studying their behavior in their natural state.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzonitrile is its high sensitivity and specificity for labeling biomolecules. It is also a cost-effective and efficient method for large-scale production. However, one limitation of this compound is its photobleaching, which can limit its use in long-term experiments. Additionally, this compound can be toxic to cells at high concentrations, which can limit its use in live-cell imaging experiments.

Future Directions

There are several future directions for the use of 4-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzonitrile in scientific research. One direction is the development of new synthesis methods that can improve the yield and purity of this compound. Another direction is the development of new applications for this compound, such as in vivo imaging and drug delivery. Additionally, the use of this compound in combination with other fluorescent probes can provide new insights into the behavior of biomolecules in complex systems. Overall, the future of this compound in scientific research is promising, and it is likely to continue to play an important role in the study of biomolecules.

Synthesis Methods

The synthesis of 4-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzonitrile involves the reaction of 4-chloro-1,2-phenylenediamine with 4-cyanobenzaldehyde in the presence of a base. The product obtained is then reacted with 3-nitrobenzaldehyde in the presence of a catalyst to obtain this compound. The yield of this compound obtained from this synthesis method is high, making it a cost-effective and efficient method for large-scale production.

Scientific Research Applications

4-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzonitrile is widely used in scientific research as a fluorescent probe for labeling and detecting biomolecules. It is used to study the structure and function of proteins, lipids, and nucleic acids. This compound is also used to study the interaction between biomolecules and to monitor changes in the environment surrounding these biomolecules. This compound is a versatile dye that can be used in a variety of research fields, including biochemistry, molecular biology, and cell biology.

properties

IUPAC Name |

4-[(E)-1-cyano-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11N3O3/c21-12-14-4-6-15(7-5-14)17(13-22)11-19-8-9-20(26-19)16-2-1-3-18(10-16)23(24)25/h1-11H/b17-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGNMDJOUPFXCJ-BOPFTXTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

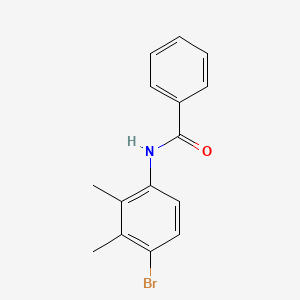

![2-[4-(carboxymethoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5717224.png)

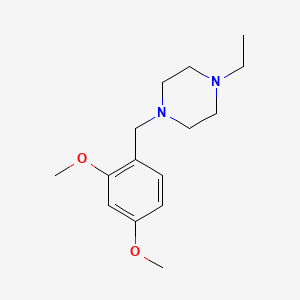

![3-[(difluoromethyl)thio]-4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5717227.png)

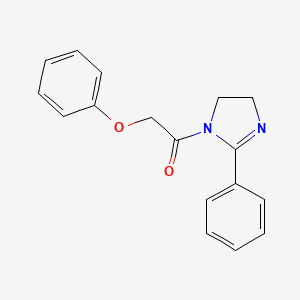

![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamide](/img/structure/B5717234.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5717242.png)

![methyl 4-methyl-2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B5717246.png)